molecular formula C14H12N2 B8194029 4-Amino-3'-methyl-[1,1'-biphenyl]-3-carbonitrile

4-Amino-3'-methyl-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B8194029
M. Wt: 208.26 g/mol
InChI Key: ARZYOEKEENAVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3’-methyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This particular compound features an amino group at the 4-position, a methyl group at the 3’-position, and a carbonitrile group at the 3-position

Properties

IUPAC Name

2-amino-5-(3-methylphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)9-15/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZYOEKEENAVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3’-methyl-[1,1’-biphenyl]-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a base to couple a boronic acid derivative with an aryl halide. For this compound, the starting materials could include 4-bromo-3’-methylbiphenyl and 3-cyanophenylboronic acid. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of biphenyl derivatives often involves large-scale reactions using similar cross-coupling techniques. The choice of catalyst, base, and solvent can be optimized for cost and efficiency. Additionally, continuous flow reactors may be employed to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3’-methyl-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the carbonitrile group.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

4-Amino-3’-methyl-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3’-methyl-[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the biphenyl structure provides hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3’-methylbiphenyl: Lacks the carbonitrile group, which affects its reactivity and applications.

    3-Amino-4’-methyl-[1,1’-biphenyl]-3-carbonitrile: Positional isomer with different chemical properties.

    4-Amino-[1,1’-biphenyl]-3-carbonitrile: Lacks the methyl group, influencing its steric and electronic properties.

Uniqueness

4-Amino-3’-methyl-[1,1’-biphenyl]-3-carbonitrile is unique due to the combination of its functional groups, which provide a balance of electronic and steric effects. This makes it a versatile compound for various chemical reactions and applications in research and industry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.